
Chloromethyl 2-chlorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ It belongs to the class of organochlorides, characterized by the presence of chlorine atoms attached to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-chlorononanoate can be achieved through the reaction of nonanoic acid with chloromethyl chloroformate under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the ester bond . The reaction is carried out at room temperature and monitored to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chlorononanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl 2-chlorononanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of chloromethyl 2-chlorononanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 2-chlorooctanoate
- Chloromethyl 2-chlorodecanoate
- Chloromethyl 2-chlorododecanoate
Uniqueness
Chloromethyl 2-chlorononanoate is unique due to its specific chain length and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
80418-71-9 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 2-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
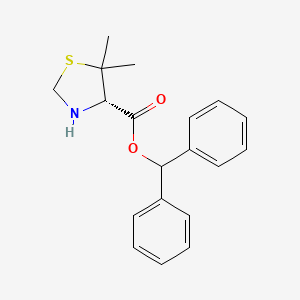
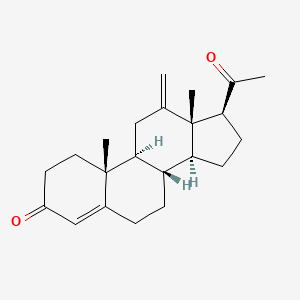
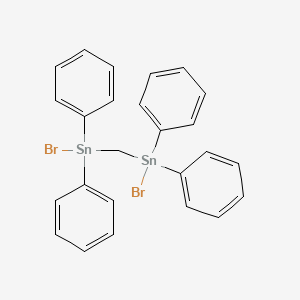
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)



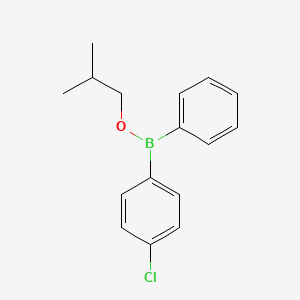
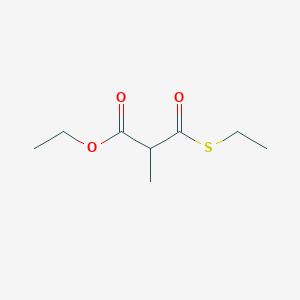
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
